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Compound of Interest

Compound Name: 4,7-Diazaspiro[2.5]octane

Cat. No.: B1315945 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data available for

various derivatives of 4,7-diazaspiro[2.5]octane. This information is crucial for researchers,

scientists, and professionals involved in drug development and medicinal chemistry, where this

scaffold serves as an important building block. This document presents quantitative

spectroscopic data in structured tables, details experimental protocols for key analytical

techniques, and visualizes experimental workflows.

Spectroscopic Data of 4,7-Diazaspiro[2.5]octane
Derivatives
The following tables summarize the available spectroscopic data for selected 4,7-
diazaspiro[2.5]octane derivatives.

Table 1: Spectroscopic Data for tert-Butyl 7-(2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxo-1,6-

dihydropyridin-3-yl)benzyl)-4,7-diazaspiro[2.5]octane-4-carboxylate and its Hydrochloride Salt
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Compound Spectroscopic Data

tert-Butyl 7-(2,6-dimethoxy-4-(1,4,5-trimethyl-6-

oxo-1,6-dihydropyridin-3-yl)benzyl)-4,7-

diazaspiro[2.5]octane-4-carboxylate

¹H NMR (400 MHz, DMSO-d6): δ 7.51 (s, 1H),

6.54 (s, 2H), 3.77 (s, 6H), 3.61 – 3.41 (br m,

2H), 3.45 (s, 3H), 2.43 – 2.13 (br m, 4H), 2.08 –

2.00 (br m, 6H), 1.37 (s, 9H), 0.81 (br s, 2H),

0.64 (br s, 2H). LCMS: m/z = 498.2 ([M+H]⁺)

5-(4-((4,7-diazaspiro[2.5]octan-7-yl)methyl)-3,5-

dimethoxyphenyl)-1,3,4-trimethylpyridin-2(1H)-

one hydrochloride

¹H NMR (400 MHz, DMSO-d6): δ 10.31 (br s,

1H), 7.53 (s, 1H), 6.69 (s, 2H), 3.87 (s, 6H), 3.68

– 3.37 (br m, 6H), 3.48 (s, 3H), 3.35 – 3.17 (br

m, 2H), 2.09 (s, 3H), 2.06 (s, 3H), 1.31 – 1.18

(m, 2H), 1.12 – 1.01 (m, 2H). LCMS: m/z =

398.2 ([M+H]⁺)

Table 2: Spectroscopic Data for tert-Butyl 7-(1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-

yl)-4,7-diazaspiro[2.5]octane-4-carboxylate and its Deprotected Hydrochloride Salt

Compound Spectroscopic Data

tert-Butyl 7-(1-(2-fluorophenyl)-1H-thieno[3,2-

c]pyrazol-3-yl)-4,7-diazaspiro[2.5]octane-4-

carboxylate

¹H NMR (300 MHz, DMSO-d6): δ 7.76-7.75 (d,

1H), 7.67-7.61 (m, 1H), 7.47-7.29 (m, 3H), 7.05-

7.01 (t, 1H), 3.64-3.60 (m, 2H), 3.35-3.29 (m,

2H), 3.18 (s, 2H), 1.45 (s, 9H), 0.97-0.85 (m,

4H). LCMS: 99.51% (m/z= 429.2 [M+H]⁺)[1]

1-(2-Fluorophenyl)-3-(4,7-diazaspiro[2.5]octan-

7-yl)-1H-thieno[3,2-c]pyrazole Hydrochloride

¹H NMR (400 MHz, DMSO-d6): δ 7.80-7.79 (d,

1H), 7.62-7.57 (t, 1H), 7.26-7.16 (m, 2H), 7.00-

6.94 (m, 1H), 3.66-3.64 (brs, 2H), 3.48 (s, 2H),

3.37-3.34 (brs, 2H), 1.14-1.11 (m, 2H), 0.97-

0.94 (m, 2H). Mass Spec: m/z = 329.2 [(M-

HCl)+H]⁺[1]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in the characterization of

4,7-diazaspiro[2.5]octane derivatives are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and stereochemistry of the compounds.

Instrumentation: Bruker Avance (or equivalent) NMR spectrometer, typically operating at 300,

400, or 500 MHz for ¹H NMR and a corresponding frequency for ¹³C NMR.

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The

choice of solvent depends on the solubility of the analyte.

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-

noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-

45 degrees, and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low

natural abundance of ¹³C, a larger number of scans and a longer acquisition time are

typically required compared to ¹H NMR.

Data Processing:

Apply a Fourier transform to the raw data.

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at

0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compounds

and to study their fragmentation patterns.

Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI), often coupled with a separation technique

like Liquid Chromatography (LC) or Gas Chromatography (GC).

Sample Preparation:

Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as

methanol, acetonitrile, or a mixture with water.

For direct infusion analysis, the solution is introduced directly into the ion source.

For LC-MS or GC-MS, the sample is injected into the chromatograph for separation prior to

entering the mass spectrometer.

Data Acquisition:

Acquire the mass spectrum in either positive or negative ion mode, depending on the

analyte's properties.

For high-resolution mass spectrometry (HRMS), use an analyzer capable of high mass

accuracy, such as a Time-of-Flight (TOF) or Orbitrap instrument, to determine the elemental

composition.

Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns by

isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Analysis:

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or M⁺˙) to determine the molecular

weight.
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Analyze the isotopic pattern to confirm the elemental composition.

Interpret the fragmentation pattern to gain structural information. For spiro compounds,

fragmentation may involve cleavage of the bonds adjacent to the spiro center.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (for solid samples):

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. Apply pressure to ensure good contact.

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands corresponding to different functional groups (e.g.,

C=O stretch for carbonyls, N-H stretch for amines, C-H stretch for alkanes).

The presence of a Boc-protecting group is typically indicated by a strong carbonyl stretch

around 1680-1700 cm⁻¹.
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Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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